P2X3 Antagonist Activity: Single-Data-Point Observation
One data point from BindingDB (BDBM50379916, ChEMBL2010881) reports that 4-(2,4-dimethylphenyl)piperidine exhibits antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes, with an EC50 of 80 nM at 10 µM concentration [1]. This value places the compound in a comparable potency range to the reference P2X3 antagonist A-317491 (IC50 ~22–90 nM in rat in vitro assays) [2]. However, this is a single-point observation without comparator data from closely related 4-arylpiperidine analogs tested under identical conditions. No selectivity data against other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X7) or off-target profiles are available for this compound.
| Evidence Dimension | P2X3 receptor antagonist functional potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (antagonist activity at 10 µM vs. recombinant rat P2X3 in Xenopus oocytes) |
| Comparator Or Baseline | A-317491: IC50 = 22–90 nM (rat recombinant P2X3, calcium flux assay) |
| Quantified Difference | Comparable potency range; insufficient data for quantitative differentiation |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist evaluation at single 10 µM concentration |
Why This Matters
This data point suggests P2X3 antagonist potential, but the absence of comparative data against dimethylphenyl isomer analogs under matched conditions precludes procurement decisions based on this activity alone.
- [1] BindingDB. BDBM50379916 / ChEMBL2010881: Antagonist activity against recombinant rat P2X3 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379916 View Source
- [2] Jarvis, M.F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179-17184. View Source
